

Technical Guide: Lamivudine-15N,d2 - Certificate of Analysis and Isotopic Purity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lamivudine-15N,d2**, a stable isotope-labeled version of the antiviral drug Lamivudine. Intended for use as an internal standard in quantitative bioanalytical assays, the purity and isotopic distribution of this compound are critical for accurate results. This document outlines typical specifications found in a Certificate of Analysis, details the analytical methodologies used to confirm these parameters, and describes the mechanism of action of Lamivudine.

Certificate of Analysis: Representative Data

A Certificate of Analysis (CoA) for **Lamivudine-15N,d2** provides critical information regarding its identity, purity, and quality. The following tables summarize typical quantitative data found on a CoA.

Table 1: General Properties



Parameter	Specification	
Product Name	Lamivudine-15N,d2	
Chemical Name	4-amino-1-((2R,5S)-2-(hydroxymethyl-d2)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one-1-15N	
Molecular Formula	C ₈ H ₉ D ₂ N ₂ 1 ⁵ NO ₃ S	
Molecular Weight	268.72 g/mol [1]	
CAS Number	Not Available (NA) for this specific isotopic combination	
Appearance	White to off-white powder	
Solubility	Soluble in water and methanol	
Storage Conditions	Store at 2-8°C for long-term storage[1]	

Table 2: Quality Control and Purity

Test	Method	Specification
Chemical Purity	RP-HPLC	≥ 98%
Isotopic Purity (d2)	Mass Spectrometry	≥ 98%
Isotopic Enrichment (15N)	Mass Spectrometry	≥ 98%
Mass Identity	Mass Spectrometry	Conforms to structure
1H NMR	NMR Spectroscopy	Conforms to structure

Experimental Protocols

Accurate determination of chemical and isotopic purity is essential. The following sections detail the methodologies employed.

Chemical Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)



This method is used to determine the chemical purity of **Lamivudine-15N,d2** by separating it from any unlabeled Lamivudine or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[2]
- Mobile Phase: A mixture of acetonitrile and a buffer, such as a phosphate buffer (pH 4.0), in a ratio of approximately 85:15 (v/v).[2]
- Flow Rate: 1.0 mL/min.[2]
- Injection Volume: 20 μL.
- Detection: UV detection at 271 nm.[2]
- Procedure:
 - A standard solution of Lamivudine-15N,d2 is prepared in a suitable solvent (e.g., methanol or water).
 - The solution is injected into the HPLC system.
 - The chromatogram is recorded, and the area of the main peak corresponding to Lamivudine-15N,d2 is measured.
 - Chemical purity is calculated by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.

Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method determines the isotopic distribution and enrichment of the labeled compound. It can accurately quantify the relative abundance of different isotopologues (e.g., d0, d1, d2).[3][4]

 Instrumentation: A high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap) coupled with a UHPLC/HPLC system.[3][5]



- Chromatographic Conditions: Similar to the RP-HPLC method for chemical purity to ensure separation from potential interferences.
- Mass Spectrometry Method:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Mode: Full scan mode to detect all isotopologues.
 - Mass Resolution: High resolution (>10,000) to distinguish between isotopologues with very small mass differences.

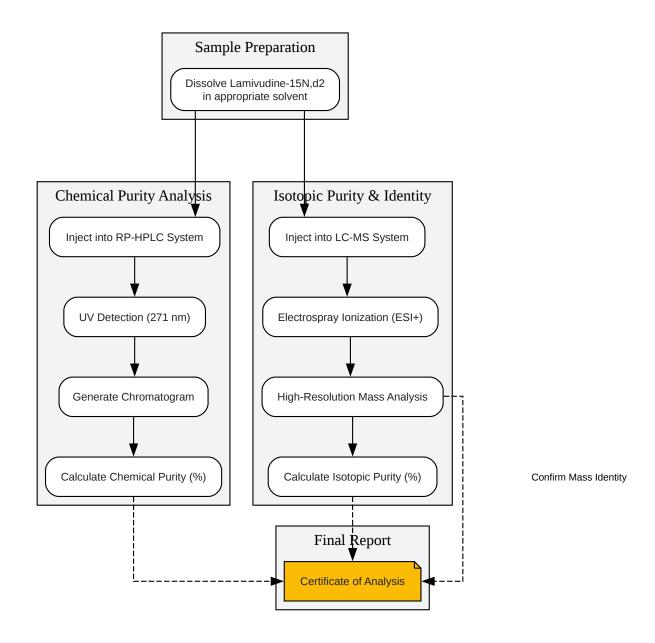
Procedure:

- The sample is dissolved in a suitable solvent and infused into the LC-MS system.
- The mass spectrometer acquires data over the mass range corresponding to the [M+H]+ ions of Lamivudine and its labeled variants.
- The mass spectrum is analyzed to identify the peaks for each isotopologue (e.g., unlabeled, -15N, -d1, -15N,d1, -d2, -15N,d2).
- An Extracted Ion Chromatogram (EIC) is generated for each isotopologue.
- The peak area for each EIC is integrated.
- The isotopic purity is calculated as the percentage of the area of the desired labeled isotopologue (Lamivudine-15N,d2) relative to the sum of the areas of all detected isotopologues.[3]

Mandatory Visualizations Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow for determining the purity and identity of **Lamivudine-15N,d2**.





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Caption: Workflow for Purity and Identity Analysis of Lamivudine-15N,d2.

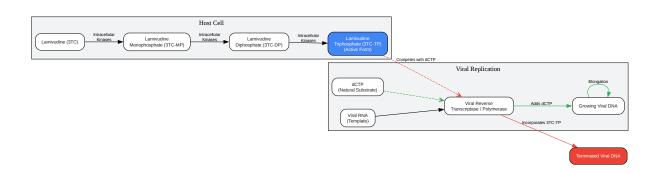
Mechanism of Action: Lamivudine Antiviral Activity



Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[6][7] Its mechanism relies on intracellular activation and subsequent disruption of viral DNA synthesis.

- Cellular Uptake: Lamivudine enters the host cell.
- Intracellular Phosphorylation: Inside the cell, host kinases phosphorylate Lamivudine sequentially to its active triphosphate form, Lamivudine triphosphate (3TC-TP).[8][9]
- Competitive Inhibition: 3TC-TP is a structural analog of the natural substrate, deoxycytidine triphosphate (dCTP). It competes with dCTP for incorporation into the growing viral DNA strand by the viral reverse transcriptase (for HIV) or polymerase (for HBV).[8][9]
- Chain Termination: Once incorporated into the viral DNA, 3TC-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond.[8]
 [10] This prevents further elongation of the DNA chain, effectively halting viral replication.[8]

The following diagram illustrates this signaling pathway.





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Caption: Mechanism of Action of Lamivudine as a Viral DNA Chain Terminator.

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